3-Chloro-5-fluoro-4-nitrobenzoic acid
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Overview
Description
3-Chloro-5-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₃ClFNO₄ It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-nitrobenzoic acid typically involves the nitration of 3-chloro-5-fluorobenzoic acid. The reaction is carried out using concentrated sulfuric acid and fuming nitric acid as nitrating agents. The molar ratio of the reactants is crucial for achieving high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to minimize by-products and waste. The use of advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-nitrobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Biaryl Compounds: Resulting from coupling reactions with aryl halides.
Scientific Research Applications
3-Chloro-5-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:
Pharmaceutical Synthesis: As an intermediate in the synthesis of active pharmaceutical ingredients.
Organic Chemistry: In the development of new synthetic methodologies and reaction mechanisms.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-nitrobenzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. The presence of electron-withdrawing groups (chloro, fluoro, and nitro) on the benzene ring influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitroaniline
Uniqueness
3-Chloro-5-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of chloro, fluoro, and nitro groups makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
Properties
Molecular Formula |
C7H3ClFNO4 |
---|---|
Molecular Weight |
219.55 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
InChI Key |
CHVIWMROFWGWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
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